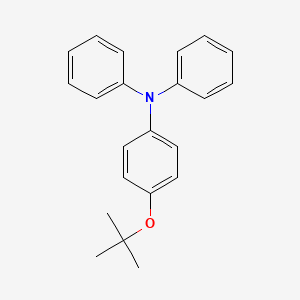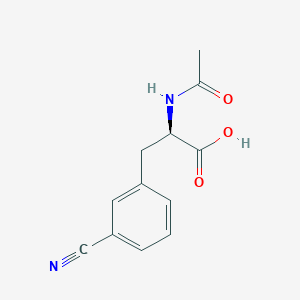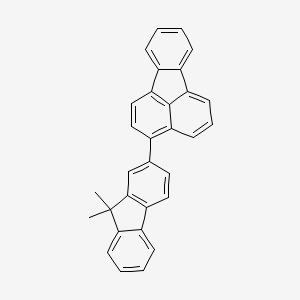
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a fluoranthene core substituted with a 9,9-dimethyl-9H-fluoren-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene typically involves multi-step organic reactions. One common method starts with the bromination of 9,9-dimethylfluorene to form 9,9-dimethyl-2-bromofluorene. This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrofluoranthenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while reduction can produce hydrofluoranthenes .
Wissenschaftliche Forschungsanwendungen
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function. In electronic applications, its unique electronic properties facilitate charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 2-(3-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
Uniqueness
3-(9,9-Dimethyl-9H-fluoren-2-YL)fluoranthene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Eigenschaften
CAS-Nummer |
653590-65-9 |
|---|---|
Molekularformel |
C31H22 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
3-(9,9-dimethylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C31H22/c1-31(2)28-13-6-5-10-23(28)24-15-14-19(18-29(24)31)20-16-17-27-22-9-4-3-8-21(22)26-12-7-11-25(20)30(26)27/h3-18H,1-2H3 |
InChI-Schlüssel |
OBWWGXGMGVBFSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=C6C5=C(C=C4)C7=CC=CC=C76)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


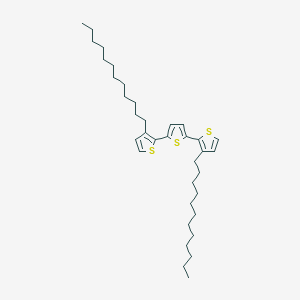

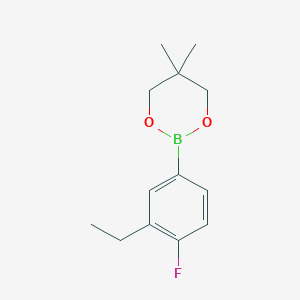
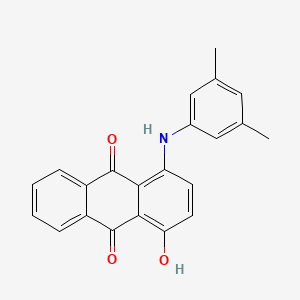
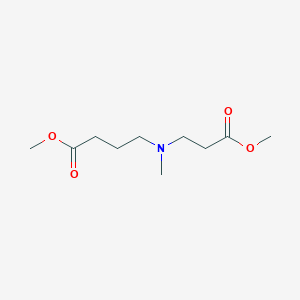
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
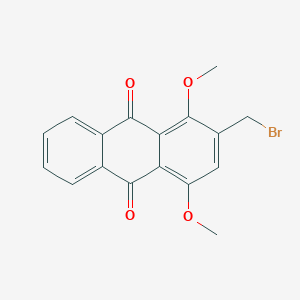
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
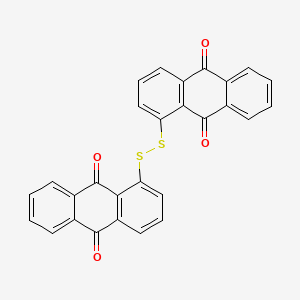
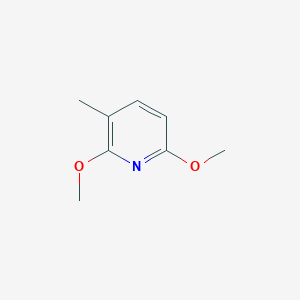
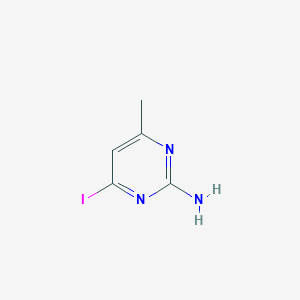
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
